Gestrinone vs. Danazol: Divergent Side Effect Profiles in Endometriosis Treatment
In a meta-analysis of two clinical trials (N=302) comparing gestrinone to danazol for endometriosis over 6 months, gestrinone was associated with a significantly higher risk of hirsutism (OR 2.63, 95% CI 1.60 to 4.32) but a lower risk of decreased breast size (OR 0.62, 95% CI 0.38 to 0.98) [1]. This quantifies a key differentiator: gestrinone exhibits a more pronounced androgenic side effect profile in terms of hirsutism compared to danazol, despite both being used for the same indication.
| Evidence Dimension | Odds Ratio (OR) for Adverse Events (Gestrinone vs. Danazol) |
|---|---|
| Target Compound Data | Hirsutism: OR 2.63 (464 per 1000); Decreased breast size: OR 0.62 (360 per 1000) |
| Comparator Or Baseline | Danazol: Hirsutism: OR 1.00 (248 per 1000); Decreased breast size: OR 1.00 (477 per 1000) |
| Quantified Difference | Hirsutism risk is 2.63 times higher with gestrinone; Decreased breast size risk is 0.62 times lower (38% reduction) |
| Conditions | Women with symptomatic endometriosis; Follow-up: 6 months; 2 RCTs |
Why This Matters
This differential side effect profile is critical for researchers designing preclinical models or clinical trials where androgenic effects are a key endpoint or potential confounder.
- [1] Brown J, et al. Progesterone receptor modulators for endometriosis. Cochrane Database Syst Rev. 2019; 2019(9): CD009881. View Source
